Capsianoside VIII
Description
Structure
2D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R,6S)-2-[[(2R,3S,4R,5R,6R)-6-[(2E,6E,10E)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H84O25/c1-8-50(7,75-49-44(37(60)33(56)28(19-52)71-49)74-48-41(64)36(59)32(55)27(18-51)70-48)17-11-16-23(3)13-9-12-22(2)14-10-15-24(4)20-66-46-42(65)38(61)43(73-47-40(63)35(58)31(54)26(6)69-47)29(72-46)21-67-45-39(62)34(57)30(53)25(5)68-45/h8,12,15-16,25-49,51-65H,1,9-11,13-14,17-21H2,2-7H3/b22-12+,23-16+,24-15+/t25-,26-,27+,28+,29+,30-,31-,32+,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43+,44+,45+,46+,47-,48-,49-,50?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLPJAVTYMEVKW-PLRRAMDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)C)C)O)O)OC5C(C(C(C(O5)C)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C(=C/CC/C(=C/CC/C(=C/CCC(C)(C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)/C)/C)/C)O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H84O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence and Natural Distribution of Capsianoside Viii
Botanical Sources within the Genus Capsicum
Research has identified Capsianoside VIII in several species and varieties of Capsicum, highlighting its prevalence within this important genus.
This compound has been consistently isolated and identified from various cultivars of Capsicum annuum, one of the most widely cultivated pepper species. Notably, it is found in the fruits of both sweet and pungent varieties.
Studies have successfully isolated this compound, along with several other new acyclic diterpene glycosides, from the fruits of Paprika (Capsicum annuum L. var. grossum) and Jalapeño (Capsicum annuum L. var. annuum). jst.go.jpnih.gov Further investigations into the lipophilic fractions of sweet pepper (Capsicum annuum L.) have also confirmed the presence of this compound among other known capsianosides like I, III, IV, and IX. mdpi.com Its occurrence is not limited to the fleshy parts of the fruit; it has also been detected in the seeds of a Tunisian cultivar of C. annuum. nih.gov The compound is considered highly abundant across many C. annuum genotypes. nih.gov
Table 1: Documented Presence of this compound in Capsicum annuum Varieties
| Variety/Common Name | Species | Part of Plant | Reference |
|---|---|---|---|
| Paprika | Capsicum annuum L. var. grossum | Fruit | jst.go.jp, nih.gov |
| Jalapeño | Capsicum annuum L. var. annuum | Fruit | jst.go.jp, nih.gov |
| Sweet Pepper | Capsicum annuum L. | Fruit (Lipophilic Fraction) | mdpi.com |
| Tunisian Cultivar | Capsicum annuum L. | Seeds | nih.gov |
| Various Genotypes | Capsicum annuum L. | Fruit Pericarp, Leaves | nih.gov, mdpi.com |
While extensively documented in C. annuum, the broader family of capsianosides, which includes this compound, has been reported across the Capsicum genus. researchgate.net These diterpene glycosides are considered characteristic chemical constituents of this group of plants. researchgate.netresearchgate.net However, specific and detailed reports confirming the presence of this compound in other distinct species like C. chinense, C. frutescens, or C. baccatum are less common in the available literature compared to the extensive research on C. annuum.
Distribution within Plant Tissues
The accumulation of this compound is not uniform throughout the pepper plant, with concentrations varying significantly between different tissues.
The fruit is a primary site of capsianoside accumulation. Analyses of Capsicum fruits have consistently identified these compounds in the pericarp, which is the fleshy, edible wall of the pepper. nih.govhmdb.ca Untargeted metabolomic studies on diverse pepper accessions have measured the composition of semi-polar metabolites, including a large group of capsianosides, specifically within the fruit pericarp tissue. nih.gov While capsaicinoids, the compounds responsible for pungency, are most concentrated in the placenta, the distribution of capsianosides appears more prominent in the pericarp. nih.govnih.gov
This compound is not exclusive to the fruit. It has been identified in the leaves of various Capsicum annuum genetic resources, suggesting a role for these compounds in the vegetative parts of the plant. mdpi.com The isolation of related capsianosides from the leaves and stems of C. annuum further supports the distribution of this class of diterpenes in the plant's aerial parts. researchgate.net Additionally, phytochemical profiling of a Tunisian C. annuum cultivar specifically identified this compound as a constituent of the seeds. nih.gov
Table 2: Distribution of this compound in Plant Tissues
| Plant Tissue | Presence Confirmed | Species | Reference |
|---|---|---|---|
| Fruit (Whole) | Yes | Capsicum annuum | jst.go.jp, nih.gov, mdpi.com |
| Fruit Pericarp | Yes | Capsicum annuum | nih.gov |
| Seeds | Yes | Capsicum annuum | nih.gov |
| Leaves | Yes | Capsicum annuum | mdpi.com |
| Placenta | Less evidence compared to pericarp | Capsicum spp. |
Influence of Genetic and Environmental Factors on Biosynthesis and Accumulation
The production and accumulation of this compound are complex processes governed by genetic determinants and potentially influenced by environmental conditions. Genetic analysis of the pepper metabolome has identified specific metabolic quantitative trait loci (mQTL) associated with the levels of capsianosides. researchgate.net
Research has revealed that mQTLs for capsianosides found in the fruit are located on different chromosomes than the mQTLs for capsianosides present in the leaves, indicating that the genetic regulation of their biosynthesis is tissue-specific. researchgate.net A significant discovery in this area is the identification of a domestication-related gene cluster on pepper chromosome 10. researchgate.net This cluster contains eleven UDP-glycosyltransferases, which are enzymes crucial for the glycosylation steps in the biosynthesis of monomeric capsianosides like this compound. researchgate.net The initial stress response of plants involves a wide range of secondary messengers and phytohormones, which can alter the plant's metabolome. nih.gov While not specifically detailed for this compound, environmental stressors are known to influence the production of secondary metabolites in plants as a defense mechanism. nih.gov
Genotype-Dependent Variation in this compound Levels
The concentration of secondary metabolites in Capsicum fruits is known to be significantly dependent on the plant's genetic makeup. nih.gov This holds true for diterpene glycosides, including this compound. The presence and quantity of these compounds can differ substantially between various species and even among cultivars within the same species.
Research has successfully isolated this compound from different Capsicum annuum cultivars, highlighting the influence of genotype on its distribution. For instance, the compound has been identified in both Paprika (C. annuum var. grossum), a sweet pepper, and the pungent Jalapeño (C. annuum var. annuum). nih.gov Furthermore, it has been detected in a Tunisian cultivar of C. annuum, demonstrating its presence across geographically diverse varieties. nih.gov While these findings confirm its existence in different genotypes, detailed quantitative comparisons of this compound concentrations across a wide range of pepper varieties are not extensively documented in current literature. However, the qualitative data underscores that the genetic background of the pepper plant is a key determinant for the presence of this specific compound.
Table 1: Presence of this compound in Various Capsicum annuum Cultivars This table illustrates the confirmed presence of this compound in different pepper genotypes based on scientific literature.
| Cultivar/Variety Name | Species | Pungency | This compound Presence |
| Paprika | Capsicum annuum var. grossum | Sweet | Present nih.gov |
| Jalapeño | Capsicum annuum var. annuum | Pungent | Present nih.gov |
| Tunisian Cultivar | Capsicum annuum | Not Specified | Present nih.gov |
| Sweet Pepper | Capsicum annuum | Sweet | Present bcrcp.ac.in |
Note: This table is based on qualitative identification from cited research. Quantitative data comparing concentration levels across these cultivars in a single study is not currently available.
Impact of Ripening Stages and Cultivation Systems
The biochemical composition of pepper fruits is dynamic, changing considerably as the fruit matures and in response to different agricultural practices. nih.govfao.org Factors such as the stage of ripeness and the specific cultivation system employed can significantly alter the levels of various phytochemicals, including glycosides. mdpi.comnih.gov
Ripening Stages: The maturation of a pepper fruit from immature green to fully ripe red involves a cascade of biochemical changes. mdpi.com Research on various pepper metabolites, such as carotenoids and flavonoids, shows that their concentrations fluctuate significantly during ripening. fao.orgcabidigitallibrary.org For example, a study on Chinese pepper genotypes found that the content of phenolic acids and flavonoids was generally higher in immature green peppers compared to mature red ones. researchgate.net Conversely, other compounds like capsanthin, responsible for the red color, accumulate as the fruit ripens. mdpi.com
While specific data tracking the concentration of this compound throughout the entire ripening process is limited, it has been successfully identified in fresh, ripe fruits of sweet C. annuum. bcrcp.ac.in Studies on related compounds suggest that the levels of diterpene glycosides are indeed modulated by the ripening stage. mdpi.com The accumulation of these compounds is part of the complex metabolic reprogramming that occurs as the fruit develops its final characteristics. nih.gov
Cultivation Systems: The environment in which a pepper plant is grown plays a crucial role in its chemical profile. nih.gov Cultivation systems encompass various factors, including light exposure, temperature, water availability, and soil or media composition, all of which can influence secondary metabolite production. mdpi.comthepharmajournal.comiaid.ir
Table 2: Influence of Ripening and Cultivation Factors on Pepper Metabolites (General Trends) This table summarizes the observed effects of ripening and cultivation systems on classes of compounds related to this compound in Capsicum species.
| Factor | Stage/Condition | General Effect on Related Metabolites |
| Ripening | Immature (Green) | Generally higher levels of some phenolics and flavonoids. researchgate.net |
| Mature (Red) | Accumulation of certain pigments (e.g., carotenoids) and glycosides. bcrcp.ac.infao.orgmdpi.com | |
| Cultivation | Light Spectrum (e.g., Blue Light) | Can increase the content of some phenolics and other capsianosides. frontiersin.orgmdpi.com |
| Water Availability (Irrigation) | Affects overall plant health and metabolite concentration. iaid.ir | |
| Growing Media | Influences nutrient uptake, impacting plant growth and quality. thepharmajournal.com |
Note: This table reflects general trends observed for secondary metabolites in peppers. Specific quantitative studies on the impact of these factors on this compound are needed for a more precise understanding.
Isolation and Purification Methodologies for Capsianoside Viii
Advanced Extraction Techniques from Plant Biomass
The initial step in isolating Capsianoside VIII involves its extraction from plant material, typically the fruits of Capsicum annuum L. bcrcp.ac.inresearchgate.net. The selection and optimization of the extraction method are critical for maximizing the yield and purity of the target compound.
Solvent-based extraction is a foundational technique for obtaining capsianosides from plant biomass. Methanol (B129727), often in an aqueous solution, is a commonly employed solvent due to its effectiveness in dissolving these glycosidic compounds.
Research has demonstrated the successful identification of this compound from hydro-methanolic extracts of Capsicum annuum seeds. nih.govresearchgate.net In one optimized procedure, powdered seeds were homogenized in an 80:20 (v/v) methanol/water mixture. nih.gov The use of an ultrasonic bath during this process aids in disrupting plant cell walls, thereby enhancing solvent penetration and extraction efficiency. nih.gov Following extraction, the mixture is filtered to remove solid plant debris, and the solvent is evaporated under a vacuum at a controlled temperature (e.g., 40 °C) to yield a dry extract containing this compound among other metabolites. nih.govmdpi.com Similarly, 80% aqueous ethanol (B145695) has been effectively used, sometimes assisted by ultrasonication, to extract a broad range of compounds, including lipophilic capsianosides, from freeze-dried pepper fruits. mdpi.com
Table 1: Examples of Solvent-Based Extraction Parameters for Capsianosides
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Plant Material | C. annuum Seeds (powdered) | Freeze-dried Sweet Pepper (ground) |
| Solvent System | Methanol/Water (80:20, v/v) | Ethanol/Water (80:20, v/v) |
| Assistance | Ultrasonic Bath (30 min) | Ultrasonic Bath (10 min, two stages) |
| Post-Extraction | Filtration, Rotary Evaporation | Filtration, Vacuum Evaporation |
| Reference | nih.gov | mdpi.com |
To improve the efficiency of traditional solvent extraction, novel technologies are often incorporated. Ultrasonic-Assisted Extraction (UAE) is one such method that has been applied in the isolation of capsianosides. mdpi.com This technique utilizes high-frequency sound waves to create acoustic cavitation in the solvent, which generates tiny, high-energy bubbles. The collapse of these bubbles near the plant material creates microjets that disrupt cell structures, facilitating a more rapid and thorough extraction of intracellular components like this compound into the solvent. nih.govmdpi.com This method is valued for reducing extraction time and solvent consumption compared to conventional maceration techniques.
Chromatographic Separation and Enrichment Strategies
Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, multiple stages of chromatographic separation are necessary to isolate and purify this compound.
Solid-Phase Extraction (SPE) is a critical enrichment step used to fractionate the crude extract based on the polarity of its components. mdpi.comsigmaaldrich.com This process simplifies the mixture, concentrating the capsianosides into a specific fraction for further purification.
In a typical application, a concentrated ethanolic extract of sweet pepper is passed through an SPE cartridge containing a C18 stationary phase. mdpi.com The separation is achieved by eluting the column with solvents of increasing strength (decreasing polarity). A common elution sequence involves:
Water: To elute the most polar, hydrophilic compounds (Fraction F1).
40% Methanol in Water: To elute compounds of intermediate polarity (Fraction F2).
70% Methanol in Water: To elute the least polar, lipophilic compounds (Fraction F3).
Capsianosides, being relatively lipophilic diterpenoid glycosides, are predominantly found in the 70% methanol fraction (F3). mdpi.comresearchgate.net This fraction is then collected for more advanced chromatographic resolution.
Table 2: SPE Fractionation Scheme for Pepper Extract
| Fraction | Elution Solvent | Compound Polarity | Key Components | Reference |
|---|---|---|---|---|
| F1 | Water | High (Hydrophilic) | Highly polar compounds | mdpi.com |
| F2 | 40% Methanol/Water | Intermediate | Flavonoid glycosides, phenolic acids | mdpi.com |
| F3 | 70% Methanol/Water | Low (Lipophilic) | Capsianoside derivatives | mdpi.comresearchgate.net |
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the high-resolution separation and purification of individual compounds from the enriched fractions obtained via SPE. phmethods.netnih.gov Reversed-phase (RP) HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited for isolating capsianosides.
The lipophilic fraction (e.g., F3 from SPE) is subjected to further purification using semipreparative HPLC. mdpi.com This involves using a larger column to handle greater sample loads. For instance, a Eurospher 100-C18 column with a gradient mobile phase of acetonitrile (B52724) and water allows for the separation of the various capsianosides. mdpi.com Analytical HPLC is used in parallel to monitor the purity of the isolated fractions, often employing a C18 column and a multi-solvent gradient system. nih.govmdpi.com Detection is typically performed using a UV-Vis or Diode-Array Detector (DAD) at wavelengths such as 254 nm, 280 nm, or 330 nm, where the compounds exhibit absorbance. mdpi.comphmethods.net
Table 3: HPLC System Parameters for Capsianoside Isolation and Analysis
| Parameter | Semipreparative HPLC (Purification) | Analytical HPLC (Analysis) |
|---|---|---|
| Column Type | Eurospher 100-C18 (10 µm, 8 x 300 mm) | RP-18 (Luna 3 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile-Water Gradient | Acetonitrile-Water-Methanol Gradient |
| Flow Rate | 2 mL/min | 1 mL/min |
| Detection | UV-Vis (λ = 254 nm) | DAD (λ = 280 nm, 330 nm) |
| Reference | mdpi.com | mdpi.com |
Medium Pressure Liquid Chromatography (MPLC) serves as an effective intermediate purification step between low-pressure methods like SPE and high-pressure methods like HPLC. mdpi.com It can process larger quantities of the enriched fraction than preparative HPLC, making it ideal for initial isolation from the lipophilic fraction.
In the purification of capsianosides, the 70% methanol fraction from SPE was concentrated and applied to a preparative column packed with modified silica (B1680970) gel (RP-18-LichroPrep). mdpi.com The separation was performed on an MPLC system using a methanol-water mixture with a continuously increasing methanol concentration (0–100% gradient). mdpi.com This process yielded numerous subfractions (e.g., 83 subfractions), which were then screened by methods like thin-layer chromatography to identify those containing the target compounds for final purification by preparative HPLC. mdpi.com
Preparative Chromatography for High Purity Isolation
The isolation of this compound in a highly pure form is a multi-step process that leverages its lipophilic nature. A common strategy begins with the extraction of compounds from the fruit material, followed by a fractionation based on polarity. mdpi.com
Initially, a crude extract is often subjected to solid-phase extraction (SPE) using a C18 stationary phase to separate compounds into fractions of varying hydrophilicity. mdpi.com The fraction containing the capsianoside derivatives, typically a methanol/water mixture (e.g., 70% methanol), is collected for further purification. mdpi.com
For high-purity isolation, this enriched fraction is then processed using preparative chromatography, such as medium-pressure liquid chromatography (MPLC). mdpi.com This step frequently employs a column packed with a modified silica gel, like RP-18, which allows for the separation of closely related glycosides based on subtle differences in their structures and polarities. mdpi.comed.gov The process is monitored using a UV-Vis detector, and the collected fractions are analyzed to identify those containing pure this compound. mdpi.com
Spectroscopic and Spectrometric Approaches for Identification during Isolation
Following chromatographic separation, a definitive structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov These methods provide detailed information about the compound's atomic connectivity, stereochemistry, and molecular mass.
NMR spectroscopy is indispensable for elucidating the intricate structure of this compound. The process involves analyzing ¹H-NMR, ¹³C-NMR, and various two-dimensional (2D-NMR) spectra, such as HMBC (Heteronuclear Multiple Bond Correlation). nih.govmdpi.com These analyses confirm the structure of the acyclic diterpene aglycone, which is a 17-hydroxygeranyllinalool, and determine the identity and linkage of the sugar units in its oligosaccharide chains. nih.govmdpi.com
The structure of this compound has been established as (3S)-17-hydroxygeranyllinalool-3-O-β-D-glucopyranosyl(1→2)-β-D-glucopyranoside-17-O-α-L-rhamnopyranosyl(1→4)-β-D-glucopyranoside. nih.gov Comparative analysis of NMR data with established literature values is a standard method for confirming the identity of isolated capsianosides. mdpi.com The characteristic chemical shifts in the ¹³C-NMR spectrum confirm the presence of the diterpene skeleton and the specific sugar moieties. mdpi.com For instance, the sugar chain attached at position C-3 is identified by its specific anomeric proton and carbon signals. researchgate.net
Table 1: Selected ¹³C-NMR Spectroscopic Data for this compound (Data sourced from studies on Capsicum annuum glycosides)
| Atom | Chemical Shift (δC, ppm) |
| Aglycone | |
| C-3 | 82.1 |
| C-17 | 67.7 |
| Sugar Moieties | |
| Glc I (C-1') | 105.9 |
| Glc II (C-1'') | 102.1 |
Note: The table presents representative chemical shifts for key carbon atoms as described in the literature for capsianosides with similar structural features. mdpi.com The full assignment requires comprehensive 1D and 2D NMR analysis.
Mass spectrometry is a powerful tool used to determine the molecular weight and elemental composition of this compound and to analyze its fragmentation patterns, which aids in structural confirmation. mdpi.commdpi.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. nih.gov
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography, such as UPLC-ESI-Q-TOF-MS/MS, provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. mdpi.commdpi.com For this compound, analysis in negative ionization mode detects the deprotonated molecule [M-H]⁻ at an m/z of 1083.5348, which corresponds to the molecular formula C₅₀H₈₄O₂₅. mdpi.com
Tandem mass spectrometry (MS/MS) experiments provide further structural insights by showing the sequential loss of sugar units from the parent molecule. mdpi.com The fragmentation pattern is diagnostic for the structure of the glycosidic chains. mdpi.com
Table 2: Mass Spectrometry Data for this compound (Data obtained from UPLC-ESI-Q-TOF-MS/MS analysis) mdpi.com
| Parameter | Value |
| Ionization Mode | Negative ESI |
| Precursor Ion [M-H]⁻ | m/z 1083.5348 |
| Molecular Formula | C₅₀H₈₄O₂₅ |
| Major MS/MS Fragment Ions (m/z) | 937.4877, 921.4761, 775.4152, 757.4161, 629.3696, 467.3276 |
Structural Elucidation and Detailed Chemical Characterization of Capsianoside Viii
Comprehensive Analysis of the Acyclic Diterpene Aglycone Moiety
The aglycone, or non-sugar portion, of Capsianoside VIII is an acyclic diterpene. mdpi.com Spectroscopic analyses, including 1H-NMR and 13C-NMR, have been instrumental in identifying the basic framework of this aglycone as 17-hydroxygeranyllinalool. mdpi.com This core structure is a C20 terpenoid characterized by a flexible open chain, which presents a significant challenge for complete stereochemical assignment due to the numerous possible conformations.
Table 1: General Structural Features of the Acyclic Diterpene Aglycone in Capsianosides
| Feature | Description |
| Core Skeleton | Geranyllinalool (B138775) |
| Classification | Acyclic Diterpenoid |
| Key Functional Groups | Multiple hydroxyl groups |
| Common Glycosylation Sites | C-3 and C-17 hydroxyls |
Determination of Glycosidic Linkages and Sugar Moieties (e.g., Glucose, Rhamnose)
This compound possesses two oligosaccharide chains attached to its aglycone. mdpi.com The determination of the types of sugars and the nature of their linkages is achieved through a combination of acid hydrolysis, enzymatic degradation, and extensive 2D NMR spectroscopy, such as HMBC and TOCSY experiments. mdpi.comuobabylon.edu.iqkhanacademy.org
Table 2: Sugar Moieties and Linkages in this compound
| Attachment Point | Sugar Composition | Glycosidic Linkage Details |
| C-17 of Aglycone | Glucose, Rhamnose | Features a 4,6 diglycosylated D-glucopyranosyl unit (Rha 1→6 Glc 6→1 Rha) |
| C-3 of Aglycone | Oligosaccharide chain | Specific composition and linkages determined by advanced NMR techniques |
Absolute Configuration Assignment and Stereochemical Studies
Assigning the absolute configuration of a chiral molecule like this compound involves determining the precise spatial arrangement of its atoms. wikipedia.org This is a complex task, especially for acyclic and flexible molecules. Techniques such as X-ray crystallography are often the gold standard for determining absolute configuration, but obtaining suitable crystals of complex glycosides can be challenging. wikipedia.org
In the absence of X-ray data, the absolute configuration is often established through a combination of chemical derivatization, comparison of optical rotation data with known compounds, and advanced computational methods. wikipedia.orgacs.orgfrontiersin.org For instance, the configuration of a known compound can be used to determine the absolute configuration of a related moiety in a new compound. frontiersin.org The Cahn-Ingold-Prelog (CIP) priority rules are used to assign R or S descriptors to each chiral center. wikipedia.org For many natural lignans (B1203133) and related compounds, the convention is to use α (below the plane) and β (above the plane) to denote the stereochemistry of substituents. qmul.ac.uk
Comparative Structural Analysis with Other Monomeric and Dimeric Capsianosides
Capsianosides exist as both monomeric diterpene glycosides and dimeric esters. researchgate.net this compound is a monomeric form. researchgate.netnih.gov Comparative structural analysis with other capsianosides, such as Capsianoside I, III, IV, and IX, reveals a common 17-hydroxygeranyllinalool aglycone but variations in the attached oligosaccharide chains. mdpi.com
Dimeric capsianosides are formed by the esterification of two monomeric units. These dimeric structures introduce another layer of complexity to their chemical characterization. The study of both monomeric and dimeric forms provides insights into the structural diversity and biosynthetic pathways of these compounds in Capsicum species. researchgate.net This comparative approach, utilizing NMR and mass spectrometry data, is crucial for identifying new capsianoside derivatives and understanding their structure-activity relationships. mdpi.com
Mass Fragmentation Patterns and Diagnostic Ions
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for the analysis of capsianosides. researchgate.net Electrospray ionization (ESI) is a commonly used soft ionization technique for these analyses. mdpi.com
The fragmentation of capsianosides in the mass spectrometer provides valuable structural information. Due to the multiple labile glycosidic bonds, in-source fragmentation is common, leading to a series of characteristic neutral losses of sugar residues. researchgate.net For example, the loss of a hexose (B10828440) unit (like glucose) corresponds to a mass difference of 162 Da, while the loss of a deoxyhexose (like rhamnose) results in a loss of 146 Da.
The analysis of these fragmentation patterns helps to deduce the sequence of the sugar units in the oligosaccharide chains. libretexts.orggatech.edu The molecular ion peak, even if weak, provides the molecular weight of the entire glycoside. wpmucdn.com Diagnostic ions corresponding to the aglycone and various glycosidic fragments are key to identifying known capsianosides and characterizing new ones. researchgate.netwpmucdn.com
Table 3: Common Mass Spectrometry Fragments for Glycoside Analysis
| Fragment Loss | Mass (Da) | Corresponding Moiety |
| Deoxyhexose | 146 | Rhamnose |
| Hexose | 162 | Glucose, Galactose, etc. |
| Aglycone + fragments | Variable | Diterpene core with partial sugar chains |
Biosynthetic Pathways and Genetic Regulation of Capsianoside Viii
Identification of Biosynthetic Precursors
The biosynthesis of all diterpenes, including the aglycone core of Capsianoside VIII, originates from fundamental building blocks supplied by the primary metabolism of the plant. ontosight.ai The entire 20-carbon skeleton is derived from the universal C5 precursor, isopentenyl diphosphate (B83284) (IPP), and its isomer, dimethylallyl diphosphate (DMAPP). nih.govgenome.jp
In plants, these initial precursors for diterpene synthesis are produced predominantly through the methylerythritol phosphate (B84403) (MEP) pathway, which operates within the plastids. ontosight.ainumberanalytics.comoup.com The MEP pathway utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) as initial inputs. numberanalytics.com Through a series of enzymatic steps, these are converted to IPP and DMAPP. genome.jp
A key enzyme, geranylgeranyl diphosphate synthase (GGPPS), then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound, geranylgeranyl diphosphate (GGPP). ontosight.aioup.com GGPP is the central, direct precursor for the vast array of diterpenoids found in nature, marking the branch point from general terpenoid metabolism into the specific pathway for diterpene synthesis. genome.jpresearchgate.net
Enzymatic Steps in Diterpene Core Synthesis
The characteristic aglycone of this compound is an acyclic diterpene known as 17-hydroxygeranyllinalool (17-HGL). oup.commdpi.com The formation of this core structure from the GGPP precursor is a two-step process involving two distinct classes of enzymes: a diterpene synthase (diTPS) and a cytochrome P450 monooxygenase (P450).
Formation of Geranyllinalool (B138775) : The first committed step is the conversion of GGPP to geranyllinalool. This reaction is catalyzed by a geranyllinalool synthase (GLS), a type of class I diterpene synthase. mdpi.comnih.gov The enzyme facilitates the hydrolysis of the diphosphate group from GGPP and the subsequent hydroxylation at the C-3 position, resulting in the formation of the acyclic diterpene alcohol, geranyllinalool. mdpi.com
Hydroxylation to 17-HGL : Following the formation of geranyllinalool, a second modification occurs. A cytochrome P450 enzyme introduces a hydroxyl group at the C-17 position of the geranyllinalool molecule. mdpi.com This hydroxylation step yields the final aglycone, 17-hydroxygeranyllinalool, which serves as the scaffold for subsequent glycosylation. mdpi.com
While this specific pathway has been detailed in related Solanaceae species, the presence of 17-HGL-based capsianosides in Capsicum strongly indicates a conserved enzymatic mechanism.
| Step | Substrate | Enzyme Class | Product | Function |
| 1 | Geranylgeranyl Diphosphate (GGPP) | Diterpene Synthase (Geranyllinalool Synthase) | Geranyllinalool | Formation of the initial acyclic diterpene alcohol skeleton. mdpi.comnih.gov |
| 2 | Geranyllinalool | Cytochrome P450 Monooxygenase | 17-hydroxygeranyllinalool (17-HGL) | Regiospecific oxygenation to create the final aglycone core. mdpi.com |
Role of Glycosylation in this compound Formation
Glycosylation, the enzymatic attachment of sugar moieties, is the final and critical stage in the biosynthesis of this compound. This process, often referred to as a "decoration" step, is responsible for the vast structural diversity of capsianosides and is fundamental to their biological properties. researchgate.net The reaction is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs).
UDP-glycosyltransferases are enzymes that transfer a sugar residue, such as glucose, from an activated nucleotide sugar donor (e.g., UDP-glucose) to an acceptor molecule, in this case, the 17-HGL aglycone. mdpi.com In the biosynthesis of capsianosides, UGTs attach glucose chains to the hydroxyl groups at the C-3 and C-17 positions of the 17-HGL core. mdpi.comnih.gov The specific number and linkage of these sugar units define the identity of each capsianoside. For this compound, specific UGTs catalyze the formation of a diglucoside chain at the C-3 position of the aglycone. This differential glycosylation is a key factor contributing to the diversity of these compounds in pepper. researchgate.netbiorxiv.org
Research into the genetic basis of capsianoside biosynthesis in pepper has led to the landmark discovery of a gene cluster responsible for their glycosylation. biorxiv.orgnih.gov Genetic mapping studies identified a significant locus on a pepper chromosome that was strongly associated with the accumulation of monomeric capsianosides. nih.gov Further investigation of this region revealed a cluster containing eleven distinct UDP-glycosyltransferase (UGT) genes. researchgate.netbiorxiv.orgnih.gov
The function of this gene cluster was confirmed through transient overexpression experiments. researchgate.netbiorxiv.orgsciety.orgresearchgate.net By expressing these candidate UGT genes in a model system, researchers demonstrated their direct role in the biosynthesis of monomeric capsianosides, validating the genetic findings and solidifying the link between this UGT cluster and the production of these specialized metabolites in pepper fruit. biorxiv.orgresearchgate.net
Genetic Architecture of Capsianoside Metabolome
The variation in the types and amounts of capsianosides among different pepper varieties is genetically controlled. nih.gov Modern genetic techniques have been employed to dissect this complex trait and identify the specific genomic regions that govern the capsianoside metabolome.
To understand the genetic regulation of capsianoside production, scientists have utilized metabolic Quantitative Trait Loci (mQTL) mapping. nih.gov This approach combines large-scale metabolite profiling (metabolomics) with genetic mapping in specially designed plant populations, such as a cross between Capsicum annuum and Capsicum chinense. nih.gov
By analyzing hundreds of metabolites in a mapping population, researchers have identified over 1,000 mQTLs that regulate the levels of more than 250 different metabolites in pepper fruit. nih.gov A significant finding from these studies was the identification of a major mQTL hotspot that governs the levels of numerous capsianosides. nih.gov Crucially, this hotspot was found to co-localize with the UGT gene cluster described previously, providing powerful evidence that this cluster is the primary genetic determinant for the diversity of capsianoside accumulation in pepper. biorxiv.orgnih.gov These studies, combining genome-wide association studies (GWAS) and linkage mapping, have provided a detailed blueprint of the genetic architecture controlling the capsianoside metabolome. nih.gov
Genome-Wide Association Studies (GWAS)
Genome-Wide Association Studies (GWAS) have become a powerful tool for dissecting the genetic basis of complex traits, including the biosynthesis of specialized metabolites in plants. nih.govnih.gov In Capsicum (pepper), GWAS has been instrumental in identifying the genetic architecture underlying the diversity of its metabolome. researchgate.net By analyzing natural variations in a wide range of pepper accessions, researchers can pinpoint specific genomic regions, and ultimately candidate genes, that regulate the production of compounds like this compound. nih.govresearchgate.net
A significant breakthrough in understanding capsianoside biosynthesis came from a study that combined GWAS with quantitative trait loci (QTL) mapping. This research analyzed the metabolome of pepper fruits and identified over 1,000 metabolic QTLs (mQTLs) associated with more than 250 annotated metabolites. nih.gov This approach successfully pinpointed 92 candidate genes linked to various mQTLs. nih.govresearchgate.net
Of particular importance to capsianoside biosynthesis was the identification and validation of a gene cluster containing eleven UDP-glycosyltransferases (UGTs). nih.govbiorxiv.org These enzymes are crucial for the glycosylation steps in the formation of diterpene glycosides—the chemical class to which this compound belongs. Glycosylation, the attachment of sugar moieties, is a key "decorative" reaction that significantly contributes to the structural diversity and biological activity of these compounds. nih.govcjnmcpu.com The discovery of this UGT cluster through GWAS provides a foundational blueprint for understanding how monomeric capsianosides are synthesized and diversified in pepper. nih.gov The combination of GWAS with linkage mapping has proven effective in narrowing down large genomic regions to identify specific candidate genes responsible for the accumulation of these metabolites. nih.gov
**Table 1: Key Loci and Gene Types Identified via GWAS for Capsianoside Biosynthesis in *Capsicum***
| Genetic Element | Description | Implication for this compound | Source(s) |
|---|---|---|---|
| Metabolic QTLs (mQTLs) | Over 1,000 genomic regions associated with variations in metabolite levels were identified. | Indicates a complex genetic regulation with multiple loci controlling the biosynthetic pathway. | nih.gov |
| Candidate Genes | 92 candidate genes were found within various mQTLs. | Provides a pool of potential genes for further functional characterization. | nih.govresearchgate.net |
| UDP-glycosyltransferase (UGT) Gene Cluster | A cluster of eleven UGT genes was identified and validated. | Directly implicated in the glycosylation steps essential for forming this compound and other related compounds. | nih.govbiorxiv.org |
Regulatory Networks Governing this compound Biosynthesis
The biosynthesis of this compound is governed by a complex network of regulatory controls at the genetic, transcriptional, and post-transcriptional levels. These networks ensure that the production of such specialized metabolites is finely tuned in response to developmental cues and environmental stimuli. The expression of biosynthetic genes, the activity of enzymes, and the flow of metabolic precursors are all critical control points within this regulatory web.
Transcriptomic and Proteomic Insights into Metabolic Flux
Transcriptomic and proteomic analyses provide a dynamic view of the genes and proteins actively involved in metabolic pathways, offering crucial insights into metabolic flux—the rate of turnover of molecules through a biosynthetic route. frontiersin.orgnih.govmdpi.com In Capsicum, these 'omics' approaches have begun to unravel the regulatory mechanisms controlling the synthesis of secondary metabolites, including capsianosides. nih.govnih.gov
Transcriptome analysis, which measures the expression levels of thousands of genes simultaneously, has been used to compare different pepper varieties and developmental stages. nih.govplos.org These studies reveal differentially expressed genes (DEGs) within key metabolic pathways, such as those for terpenoid and phenylpropanoid biosynthesis, which produce the precursors for many specialized metabolites. nih.govmdpi.com For instance, the identification of highly expressed UDP-glycosyltransferase (UGT) genes in pepper fruit tissues strongly correlates with the accumulation of glycosylated compounds like capsianosides. researchgate.netbiorxiv.org The validation of a specific UGT gene cluster through transient overexpression studies confirms its direct role in monomeric capsianoside biosynthesis, demonstrating how increased gene transcription can direct metabolic flux towards the creation of these molecules. biorxiv.orgsciety.org
Proteomic studies, which analyze the protein landscape of a cell, complement transcriptomics by confirming that gene transcripts are translated into functional enzymes. nih.govfrontiersin.org In bell peppers, proteomic analyses have identified changes in proteins related to redox metabolism, stress responses, and secondary metabolite biosynthesis during fruit ripening. mdpi.comfrontiersin.org While specific proteomic data for the this compound pathway is still emerging, the principle remains that the abundance and activity of enzymes like terpene synthases, cytochrome P450s, and UGTs are the ultimate determinants of metabolic output. cjnmcpu.commdpi.com Co-expression analyses, which link the expression patterns of transcription factors (like MYB) with biosynthetic genes, further illuminate the regulatory networks controlling these pathways. nih.gov
Table 2: Key Gene Families and Regulatory Factors in Capsianoside Biosynthesis
| Component | Role in Biosynthesis | 'Omics' Evidence | Source(s) |
|---|---|---|---|
| Terpene Synthases (TPS) | Catalyze the formation of the initial diterpene skeleton from precursors like Geranylgeranyl diphosphate (GGDP). | Transcriptomic analyses identify TPS genes expressed during fruit development. | cjnmcpu.comnih.gov |
| Cytochrome P450 Monooxygenases (CYPs) | Perform oxidative modifications (e.g., hydroxylation) of the diterpene skeleton. | Identified in transcriptomic studies of secondary metabolite pathways. | cjnmcpu.comcjnmcpu.com |
| UDP-glycosyltransferases (UGTs) | Catalyze the final glycosylation steps, attaching sugar molecules to the diterpene aglycone to form capsianosides. | A key UGT gene cluster was identified via GWAS and its expression confirmed through transcriptomics. | nih.govbiorxiv.org |
| MYB Transcription Factors | Act as regulatory switches that can turn biosynthetic gene expression on or off. | Co-expression network analysis links specific MYB TFs to the expression of biosynthetic genes. | nih.gov |
Hormonal Regulation of Biosynthetic Pathways
The biosynthesis of plant secondary metabolites, including diterpene glycosides like this compound, is often tightly regulated by phytohormones. These signaling molecules are central to a plant's ability to respond to developmental changes and environmental stress. mdpi.commdpi.com Hormones such as jasmonates (JA), abscisic acid (ABA), and ethylene (B1197577) act as key regulators, often engaging in complex crosstalk to fine-tune metabolic responses. frontiersin.orgmdpi.com
Jasmonic acid and its derivatives are well-known elicitors of defense-related secondary metabolites. dntb.gov.uaresearchgate.net In many plant species, the application of methyl jasmonate (MeJA) leads to the upregulation of genes in terpenoid biosynthetic pathways and a subsequent accumulation of products like diterpene glycosides. mdpi.comoup.com Studies in Capsicum have shown that JA signaling is involved in the response to various stresses, and many differentially expressed genes under these conditions are enriched in plant hormone signal transduction pathways, which in turn affect secondary metabolism. frontiersin.org For example, MYC2, a key transcription factor in the JA signaling pathway, is known to interact with other factors to regulate gene expression in response to stress. frontiersin.org
Abscisic acid (ABA) also plays a significant role, particularly in fruit ripening and stress responses. cjnmcpu.com Integrated transcriptomic and metabolomic analyses in pepper under cold stress revealed significant enrichment of DEGs and differentially expressed metabolites in the ABA and JA biosynthesis and signaling pathways. frontiersin.org This indicates a coordinated hormonal response that modulates the plant's entire metabolism, including the pathways that provide precursors for capsianosides. The interplay between different hormones, such as the observed auxin-ethylene crosstalk in Capsicum, further adds to the complexity of this regulatory network, influencing fruit development and the accumulation of its chemical constituents. nih.gov
Table 3: Phytohormones and Their Potential Regulatory Role in this compound Biosynthesis
| Phytohormone | General Role in Secondary Metabolism | Evidence in Capsicum or Related Pathways | Source(s) |
|---|---|---|---|
| Jasmonates (JA) | Potent elicitors of defense compounds, particularly terpenoids. | JA signaling pathways are activated under stress in pepper; MeJA induces diterpene glycoside accumulation in other species. | frontiersin.orgmdpi.comoup.com |
| Abscisic Acid (ABA) | Regulates stress responses and fruit ripening, influencing metabolic shifts. | ABA signaling pathways are significantly altered in pepper under stress, impacting secondary metabolite biosynthesis. | cjnmcpu.comfrontiersin.org |
| Ethylene (ETH) | Involved in fruit ripening and stress responses, often in crosstalk with other hormones. | KEGG enrichment analysis in pepper shows differences in plant hormone signal transduction, including ethylene pathways. | nih.govplos.org |
| Gibberellins (GA) | Precursors for GA share the same initial pathway as diterpenes, suggesting competitive regulation. | The genes for diterpene synthesis (CPS, KS) were recruited from the GA pathway for secondary metabolism in other species. | nih.gov |
Mechanistic Studies of Biological Activities of Capsianoside Viii
In Vitro Pharmacological Investigations
Capsianoside VIII has been identified as a component in plant extracts investigated for their anti-neuroinflammatory properties. In studies utilizing lipopolysaccharide (LPS)-induced BV2 microglial cells, a standard model for neuroinflammation, extracts from Capsicum spp. have demonstrated significant activity. researchgate.netdntb.gov.ua For instance, an extract designated "23OM18," derived from the leaves of a Capsicum genetic resource, exhibited superior anti-inflammatory effects compared to 39 other extracts. researchgate.net Analysis of this potent extract revealed the presence of this compound, among other metabolites. researchgate.net The anti-inflammatory mechanism of the 23OM18 extract in LPS-stimulated BV2 cells was found to be mediated through the regulation of the NF-κB and MAPK signaling pathways. researchgate.netdntb.gov.ua LPS is known to trigger the expression of inflammatory agents like TNF-α, IL-1β, and iNOS in BV2 cells, and compounds that can inhibit these pathways are considered to have significant anti-neuroinflammatory potential. mdpi.com
| Compound | Formula | Molecular Weight | Presence in 23OM18 |
|---|---|---|---|
| Capsianoside 1 | C51H86O26 | 1114.54 | ✔ |
| Capsianoside 2 | C51H84O25 | 1096.53 | ✔ |
| This compound | C50H84O25 | 1129.53 | ✔ |
The neuroprotective potential of this compound has been explored within the context of extracts from Capsicum spp. leaves. In studies using the murine hippocampal HT22 cell line, which is a common model for investigating glutamate-induced oxidative stress and neurotoxicity, certain extracts have shown protective effects. researchgate.netnih.gov The "23OM18" extract, which contains this compound, demonstrated a notable ability to protect HT22 cells from glutamate-induced damage. researchgate.net The protective mechanism was attributed to the inhibition of reactive oxygen species (ROS) generation and the regulation of the MAPK-JNK signaling pathway. researchgate.netdntb.gov.ua Glutamate-induced toxicity in HT22 cells is a key model for studying the cellular damage that contributes to neurodegenerative diseases. researchgate.net
Capsianoside derivatives, including this compound, have been evaluated for their cytotoxic activity against various human cancer cell lines. mdpi.comnih.gov A study involving fractions from the red pericarp of sweet pepper (Capsicum annuum L.) found that a lipophilic fraction (F3) exhibited the strongest anticancer properties against the PC-3 human prostate cancer cell line. nih.govresearchgate.net Chromatographic and spectral analysis of this F3 fraction revealed that it primarily contained capsianoside derivatives. nih.gov While this fraction showed significant activity against PC-3 cells, its effect on the HCT116 human colorectal carcinoma cell line was less pronounced. researchgate.net Notably, the cytotoxicity was significantly lower in normal fibroblast-like L929 cells, suggesting a degree of selectivity for cancer cells. researchgate.net Other research also reports that capsianoside derivatives show cytotoxic effects against HCT116 and PC-3 cells, with IC50 values of 51 μg/mL and 60 μg/mL, respectively. nih.gov
| Fraction | HCT116 (Colorectal Carcinoma) | PC-3 (Prostate Cancer) | L929 (Normal Fibroblast) |
|---|---|---|---|
| Ethanolic Extract (E) | 134 | 78 | 90 |
| F1 (Aqueous) | 158 | 60 | 64 |
| F2 (40% MeOH) | 125 | 45 | 58 |
| F3 (70% MeOH, rich in capsianosides) | 110 | 32 | 55 |
Research has identified antimicrobial properties associated with compounds isolated from Capsicum fruits. Several capsianosides, specifically including this compound, IX, X, XIII, XV, and XVI, have been isolated from the fruits of Capsicum annuum. dntb.gov.ua These compounds have been linked to antimicrobial activity against the food-borne pathogen Listeria monocytogenes. dntb.gov.ua Listeria monocytogenes is a significant public health concern due to its ability to cause serious infections, particularly in immunocompromised individuals. harvard.eduunizar.es The identification of natural compounds like capsianosides that can inhibit its growth is an area of active research. nih.govscielo.org.pe
Cellular and Subcellular Mechanisms of Action
Capsianosides are among the food-derived compounds that can modulate the function of the intestinal epithelial barrier. nii.ac.jp Studies using the human intestinal Caco-2 cell line, a well-established in vitro model for the intestinal epithelium, have shown that factors such as capsianoside can increase the permeability of tight junctions. nii.ac.jpdntb.gov.ua Tight junctions are crucial protein complexes that regulate the paracellular pathway, controlling the passage of ions and solutes across the epithelium. nii.ac.jp An increase in permeability is often measured as a decrease in transepithelial electrical resistance (TER). nii.ac.jpresearchgate.net The ability of capsianosides to alter tight junction permeability indicates a direct interaction with cellular mechanisms that govern intestinal barrier function. nii.ac.jpdntb.gov.ua
Modulation of Tight Junction Permeability in Intestinal Epithelial Cells (e.g., Caco-2 Cells)
Effects on Actin Cytoskeleton Reorganization
Research into the biological mechanisms of capsianosides has revealed significant effects on the cellular architecture, particularly the actin cytoskeleton. Studies utilizing the human intestinal Caco-2 cell line have been pivotal in elucidating these interactions. The actin cytoskeleton, a dynamic network of filaments, is crucial for maintaining cell shape, enabling movement, and regulating the permeability of cellular barriers, such as tight junctions (TJs).
Treatment of Caco-2 cell monolayers with capsianosides has been shown to induce a notable reorganization of actin filaments. core.ac.uk One of the most active compounds identified in these studies, capsianoside F, demonstrated a clear impact on the equilibrium between globular actin (G-actin) and filamentous actin (F-actin). Following exposure to capsianoside F, a 40% decrease in the cellular G-actin content was observed, with a corresponding 16% increase in the F-actin content. core.ac.uk This shift indicates a promotion of actin polymerization, leading to changes in the structure of the cytoskeleton. This reorganization of actin is directly linked to an alteration in the structure and permeability of tight junctions. core.ac.uk
The involvement of the actin cytoskeleton in the action of capsianosides was further substantiated by experiments using cytochalasin D, a known inhibitor of actin polymerization. The effects of capsianosides on tight junction permeability were significantly suppressed when the cytoskeletal structure was first disrupted with cytochalasin D. core.ac.uk This finding confirms that the modulation of tight junction permeability by capsianosides is mediated through their ability to reorganize actin filaments. core.ac.ukgoogle.com This mechanism suggests that capsianosides can alter the density and organization of the cytoskeleton, thereby affecting the integrity of cellular junctions. battlegroundhealingarts.combattlegroundhealingarts.com
Table 1: Effect of Capsianoside F on Actin Content in Caco-2 Cells
| Actin Form | Percentage Change | Reference |
|---|---|---|
| G-actin | -40% | core.ac.uk |
| F-actin | +16% | core.ac.uk |
Potential Involvement in Protein Kinase C (PKC) Inhibition
The signaling pathways through which capsianosides exert their effects on the actin cytoskeleton and tight junctions appear to involve Protein Kinase C (PKC), a family of enzymes critical in various cellular signal transduction pathways. core.ac.uk Evidence suggests that capsianosides may function by inhibiting PKC activity. core.ac.uk
In studies on Caco-2 cell monolayers, the transepithelial electrical resistance (TEER) is used as a measure of tight junction permeability. Capsianosides were found to decrease TEER, indicating an increase in permeability. core.ac.uk However, when the cells were treated with a PKC activator, the TEER-decreasing activity of capsianoside F was significantly diminished. core.ac.uk Since PKC activation is known to support the assembly and strengthening of tight junctions, the counteracting effect of a PKC activator suggests that capsianoside F's mechanism involves the inhibition of this pathway. core.ac.uk This has led to the hypothesis that the increase in tight junction permeability caused by capsianosides may be a result of PKC inhibition. core.ac.uk While flavonoids like luteolin (B72000) have been identified as PKC inhibitors, the precise interaction between this compound and PKC isoforms requires further investigation. nih.govnih.gov
Table 2: Interaction between Capsianoside F and Protein Kinase C (PKC) Activator
| Treatment | Effect on TEER (Tight Junction Permeability) | Implication | Reference |
|---|---|---|---|
| Capsianoside F | Decrease (Increased Permeability) | Modulates tight junctions | core.ac.uk |
| PKC Activator + Capsianoside F | TEER decrease is significantly suppressed | Capsianoside F action is likely mediated via PKC inhibition | core.ac.uk |
Investigations into Enzyme Inhibition or Activation Pathways
The biological activities of capsianosides extend to the modulation of specific enzyme pathways. Research has shown that certain compounds within this class possess inhibitory effects on key enzymes involved in physiological regulation.
Notably, some capsianosides have been demonstrated to inhibit the activity of angiotensin-converting enzyme (ACE) in vitro. google.com ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure. By inhibiting this enzyme, these compounds show potential as anti-hypertensive agents. google.com Specifically, Capsianoside I has been identified as an ACE inhibitor. hmdb.ca
Furthermore, studies on leaf extracts containing capsianoside derivatives have indicated an inhibitory effect on cyclooxygenase-1 (COX-1) expression. mdpi.com COX-1 is an enzyme involved in the inflammatory process and other physiological functions. The ability to inhibit its expression points towards potential anti-inflammatory activity. As discussed previously, the activity of capsianosides is also linked to the Protein Kinase C (PKC) pathway, where they appear to act as inhibitors. core.ac.uk
Table 3: Enzyme Modulation by Capsianosides
| Enzyme/Pathway | Effect | Compound Class/Specific Compound | Potential Therapeutic Application | Reference(s) |
|---|---|---|---|---|
| Angiotensin-Converting Enzyme (ACE) | Inhibition | Capsianosides (in general), Capsianoside I | Antihypertensive | google.comhmdb.ca |
| Cyclooxygenase-1 (COX-1) | Inhibition of expression | Capsianoside derivatives | Anti-inflammatory | mdpi.com |
| Protein Kinase C (PKC) | Inhibition | Capsianoside F | Modulation of cellular permeability | core.ac.uk |
Antioxidant Activity Investigations: Specific Evaluation for this compound
Capsianosides as a class of compounds are recognized for their antioxidant properties. researchgate.netresearchgate.net These natural products, found in the fruits of Capsicum species, contribute to the plant's defense mechanisms and have shown potential health benefits in humans due to their ability to counteract oxidative stress. researchgate.netsmolecule.com
Specific evaluations of extracts containing a variety of capsianosides have demonstrated significant antioxidant capacity through multiple assay methods. For instance, a hydro-methanolic seed extract of a Tunisian Capsicum annuum cultivar, which was found to contain five different capsianosides, exhibited high antiradical activity against the DPPH radical, as well as potent reducing power and metal-chelating abilities. nih.gov Other studies have identified capsianosides F and XVIII as active compounds that inhibit lipid peroxidation. mdpi.com
Table 4: Summary of Antioxidant Activities in Extracts Containing Capsianosides
| Type of Antioxidant Activity | Method/Assay | Observation | Reference(s) |
|---|---|---|---|
| Antiradical Activity | DPPH Assay | High activity (IC50 = 45.0 µg/mL for extract) | nih.gov |
| Reducing Power | Ferric Reducing Antioxidant Power (FRAP) or similar | High activity (EC50 = 61.3 µg/mL for extract) | nih.gov |
| Metal Chelating Power | Ferrous Ion Chelating Assay | High activity (IC50 = 79.0 µg/mL for extract) | nih.gov |
| Inhibition of Lipid Peroxidation | CE-OOH Formation Inhibition | Capsianosides F and XVIII showed inhibitory activity | mdpi.com |
Synthetic Approaches and Derivatization Studies of Capsianoside Viii and Analogs
Strategic Considerations for Chemical Synthesis of the Diterpene Core
The total synthesis of a diterpene core, such as the aglycone of Capsianoside VIII, demands a robust strategy that allows for the precise construction of its carbon skeleton and control over stereochemistry. While the specific total synthesis of the this compound aglycone is not extensively detailed in published literature, general strategies for assembling similar polycyclic diterpene frameworks provide a blueprint for how such a synthesis could be approached.
Key strategic considerations include:
Key Bond Formations: The strategy would pivot around key carbon-carbon bond-forming reactions to assemble the main chain and introduce branching. Reactions such as aldol (B89426) additions, Wittig reactions, and transition-metal-catalyzed cross-couplings are fundamental tools.
Stereochemical Control: Controlling the stereochemistry at multiple chiral centers is paramount. This can be achieved through various methods, including the use of chiral starting materials, asymmetric catalysis, and substrate-controlled reactions. For instance, in the synthesis of other complex diterpenes like taxanes, stereoelectronic control is used to orchestrate the formation of polycyclic frameworks. nih.gov
Cascade Reactions: A modern and efficient approach involves the use of cascade reactions, where multiple chemical transformations occur in a single step. For example, the synthesis of certain benzenoid cephalotane-type diterpenoids has been achieved using a cascade C(sp²) & C(sp³)–H activation strategy to rapidly assemble the core skeleton. nih.gov Such a method could potentially be adapted to construct portions of the capsianoside backbone efficiently.
A hypothetical retrosynthetic analysis might disconnect the diterpene core into smaller, more manageable synthons, which could be prepared from commercially available starting materials. The chosen route would need to carefully consider the placement and protection of functional groups to allow for the eventual glycosylation steps.
Glycosylation Strategies for Sugar Moiety Attachment
The attachment of the complex oligosaccharide chain to the diterpene aglycone is one of the most challenging aspects of synthesizing this compound. The structure of this compound contains a branched pentasaccharide chain, requiring multiple, highly specific glycosidic bond formations. mdpi.com The development of effective glycosylation strategies is crucial for the successful synthesis of the final natural product.
Several factors must be considered for successful glycosylation:
Glycosyl Donors and Acceptors: The strategy involves activating a sugar unit (the glycosyl donor) and reacting it with a hydroxyl group on the aglycone or another sugar (the glycosyl acceptor). The choice of activating and protecting groups on both the donor and acceptor is critical for controlling the stereochemical outcome (α or β linkage) and regioselectivity.
Protecting Group Strategy: Orthogonal protecting groups are essential. These are groups that can be removed under different conditions, allowing for the selective deprotection of a specific hydroxyl group for glycosylation without affecting other parts of the molecule.
Activation Methods: Various promoters, such as N-iodosuccinimide (NIS)/AgOTf or TMSOTf, are used to activate glycosyl donors (e.g., thioglycosides or trichloroacetimidates) for coupling. nih.gov
One-Pot Glycosylation: To improve efficiency and reduce the number of purification steps, one-pot glycosylation strategies have been developed. These methods rely on the differential reactivity of various glycosyl donors, allowing for the sequential assembly of an oligosaccharide chain in a single reaction vessel. rsc.orgsemanticscholar.org This approach could be highly beneficial for constructing the pentasaccharide of this compound.
Enzymatic Glycosylation: An alternative to chemical synthesis is the use of enzymes like glycosyltransferases. These enzymes offer remarkable specificity and stereoselectivity. For example, almond β-glucosidase and cyclodextrin (B1172386) glucanotransferase (CGTase) have been used for the sequential glycosylation of capsaicin, demonstrating the potential of enzymatic methods in modifying related natural products. researchgate.net
The table below summarizes common glycosylation methods that could be applied to the synthesis of this compound.
| Strategy | Description | Key Reagents/Components | Advantages | Challenges |
| Chemical Glycosylation | Stepwise formation of glycosidic bonds using activated glycosyl donors and acceptors. | Thioglycosides, Trichloroacetimidates, NIS/TfOH, TMSOTf | High flexibility, applicable to a wide range of sugars. | Requires extensive use of protecting groups, can have stereocontrol issues. |
| One-Pot Assembly | Sequential addition of glycosyl donors with different reactivity profiles to build an oligosaccharide in a single flask. | Glycosyl ortho-(1-phenylvinyl)benzoates, varying leaving groups | Increased efficiency, reduced purification steps, higher overall yield. rsc.orgsemanticscholar.org | Requires careful tuning of donor reactivity and reaction conditions. |
| Enzymatic Synthesis | Use of enzymes (glycosidases or glycosyltransferases) to catalyze the formation of glycosidic bonds. | β-glucosidase, CGTase, Glycosyltransferases | High stereo- and regioselectivity, mild reaction conditions. researchgate.net | Enzyme availability and substrate specificity can be limiting. |
Derivatization Techniques for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. By synthesizing a series of analogs and evaluating their effects, researchers can identify the key structural features (pharmacophores) responsible for the molecule's function. nih.govchemrxiv.org While specific SAR studies on this compound are not widely reported, the principles can be applied by considering its distinct structural regions: the diterpene aglycone and the sugar moiety.
Derivatization techniques would focus on systematically modifying these regions:
Modification of the Diterpene Aglycone:
Functional Group Interconversion: Hydroxyl groups on the aglycone could be oxidized to ketones, reduced, or esterified. Double bonds could be hydrogenated or epoxidized.
Chain Modification: The length and branching of the diterpene backbone could be altered to probe the spatial requirements for activity.
Modification of the Sugar Moiety:
Varying the Sugar Units: The individual monosaccharides (glucose, rhamnose) could be replaced with other sugars to determine the importance of each unit. mdpi.com
Altering Glycosidic Linkages: The connection points and stereochemistry (α vs. β) of the glycosidic bonds could be changed.
Truncation or Extension: Analogs with fewer or more sugar units could be synthesized to assess the role of the oligosaccharide's size.
Modifying Both Aglycone and Sugar: Combining modifications in both parts of the molecule can reveal synergistic effects.
Drawing parallels from SAR studies on capsaicin, another compound from Capsicum species, the molecule is often divided into three regions for modification: the aromatic A region, the amide B region, and the aliphatic C region. nih.govresearchgate.net A similar systematic approach could be applied to this compound to create a library of analogs for biological screening. researchgate.net
Development of Novel Synthetic Methodologies for Capsianoside Scaffolds
The term "scaffold" in this context refers to the core carbon framework of the capsianoside molecule. The development of novel synthetic methodologies is driven by the need for more efficient, selective, and sustainable ways to construct such complex molecular architectures. sciencedaily.comnih.gov
Recent advances in organic synthesis that could be applied to capsianoside scaffolds include:
C-H Activation/Functionalization: This powerful technique allows for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.gov This can significantly shorten synthetic routes and reduce waste. nih.gov For example, an iridium-catalyzed C-H activation has been used to synthesize L-hexose glycosyl donors, a methodology relevant to the sugar portion of capsianosides. nih.gov
Chemoenzymatic Synthesis: This approach combines the advantages of traditional chemical synthesis with the high selectivity of enzymatic reactions. Enzymes can be used to perform challenging transformations, such as site-selective hydroxylations on a complex diterpene core, which are difficult to achieve with conventional chemical reagents. nih.gov
Flow Chemistry: Conducting reactions in continuous flow reactors instead of batch flasks can offer improved control over reaction parameters, enhanced safety, and easier scalability.
Photoredox Catalysis: This method uses light to drive chemical reactions, often enabling unique transformations under mild conditions that are not possible with traditional thermal methods.
These modern synthetic tools could enable more efficient and divergent syntheses of the capsianoside scaffold, facilitating access to a wider range of analogs for SAR studies.
Application of Green Chemistry Principles in Scalable Synthesis
For a natural product to be viable for broader applications, its synthesis must be scalable and sustainable. Green chemistry provides a framework for designing chemical processes that minimize environmental impact. wikipedia.orgorganic-chemistry.org The application of its principles is crucial for the large-scale synthesis of complex molecules like this compound. pnas.org
The 12 Principles of Green Chemistry offer a guide for a more sustainable synthesis: solubilityofthings.comnih.gov
| Principle | Application to this compound Synthesis |
| 1. Prevention | Design the synthesis to minimize waste generation in every step. ijrpc.com |
| 2. Atom Economy | Maximize the incorporation of all materials from the reactants into the final product. pnas.org |
| 3. Less Hazardous Syntheses | Use and generate substances with little or no toxicity. |
| 4. Designing Safer Chemicals | Design the final product and analogs to be effective but with minimal toxicity. |
| 5. Safer Solvents & Auxiliaries | Minimize or replace hazardous organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids. organic-chemistry.org |
| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible to reduce energy consumption. ijnrd.org |
| 7. Use of Renewable Feedstocks | Utilize starting materials derived from renewable sources (e.g., plant-based feedstocks) rather than petrochemicals. ijrpc.com |
| 8. Reduce Derivatives | Avoid unnecessary protecting group steps, as they add steps and generate waste. nih.gov One-pot strategies are a good example. |
| 9. Catalysis | Use catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. |
| 10. Design for Degradation | Design the molecule to break down into harmless products after its use. |
| 11. Real-time Analysis | Implement in-process monitoring to prevent the formation of byproducts and hazardous substances. |
| 12. Inherently Safer Chemistry | Choose reagents and reaction conditions that minimize the potential for chemical accidents. |
By integrating these principles, a scalable synthesis of this compound could be developed that is not only economically viable but also environmentally responsible. For example, employing catalytic C-H activation and enzymatic glycosylation steps would align well with the principles of catalysis, atom economy, and reducing derivatives.
Chemical Ecology of Capsianoside Viii in Plant Defense and Interactions
Role of Capsianoside VIII as a Constitutive or Induced Defense Metabolite
Plants deploy chemical defenses through two main strategies: constitutive and induced defense. Constitutive defenses are baseline levels of defensive compounds that are always present in the plant's tissues, providing continuous protection umich.edu. In contrast, induced defenses are activated or synthesized only in response to an attack by herbivores or pathogens usda.gov. This strategy can be resource-efficient, as the plant avoids the costs of maintaining high levels of defense when no threat is present nih.gov.
The classification of a specific metabolite as constitutive or induced often depends on the plant species, the specific tissue, and the nature of the threat. For capsianosides, including this compound, they are considered part of the pepper plant's arsenal of specialized metabolites that contribute to its defense and environmental interactions biorxiv.orgresearchgate.netresearchgate.net. However, current scientific literature does not explicitly state whether this compound functions as a constitutive or an induced defense metabolite.
Generally, the investment in either defense strategy is shaped by evolutionary pressures. In environments with constant and high herbivore pressure, constitutive defenses are often favored. Conversely, where herbivore attacks are infrequent and unpredictable, induced defenses may be the more advantageous strategy usda.gov. Determining the specific role of this compound would require targeted studies measuring its concentration in Capsicum tissues before and after simulated or actual herbivore or pathogen attacks.
Table 1: Comparison of Constitutive vs. Induced Defense Strategies
| Feature | Constitutive Defense | Induced Defense |
| Presence | Always present in plant tissues. | Produced or mobilized upon attack. |
| Response Time | Immediate protection. | Delayed response. |
| Resource Cost | Constant metabolic investment. | Cost incurred only when needed. |
| Evolutionary Driver | High, predictable threat level. | Variable, unpredictable threat level. |
Ecological Significance in Plant-Herbivore Interactions
Diterpenoid glycosides are a well-documented class of defensive compounds against herbivores in various plant species researchgate.net. For instance, in wild tobacco (Nicotiana attenuata), certain diterpene glycosides confer resistance against both specialist and generalist insect herbivores researchgate.net. These compounds can act as toxins or feeding deterrents, thereby reducing the damage inflicted by insects.
Capsianosides, as diterpenoid glycosides found in Capsicum, are presumed to serve a similar defensive function biorxiv.orgresearchgate.net. While the anti-herbivore properties of other pepper metabolites, particularly capsaicinoids, are well-studied, the specific role of this compound is less clear. Capsaicin, for example, has been shown to negatively affect the performance of generalist herbivores by slowing larval development and reducing pupation success nih.govnih.gov. This suggests a strong chemical defense system in peppers.
Contributions to Allelopathic Interactions in Plant Communities
Allelopathy is a biological phenomenon where one plant influences the germination, growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. In Capsicum annuum, studies have demonstrated allelopathic potential, with extracts from various plant parts inhibiting the growth of neighboring plants and even showing auto-toxicity in continuous cropping systems jircas.go.jpjircas.go.jp.
Research into the allelopathic agents of Capsicum annuum has primarily identified other classes of compounds. For example, various capsaicinoids have been shown to significantly reduce the radicle length of lettuce seedlings in a dose-dependent manner nih.gov. Additionally, phenolic acids such as p-hydroxybenzoic acid and vanillic acid have been isolated from red pepper root extracts and implicated in its allelopathic activity jircas.go.jpjircas.go.jp.
Currently, there is no direct scientific evidence linking this compound to allelopathic interactions. While diterpenoids in some plant species have been suggested to act as allelochemicals, such as the momilactones in rice which suppress plant growth, this role has not been investigated for capsianosides nih.gov. Further research is needed to isolate this compound and test its specific effects on the germination and growth of other plant species to determine if it contributes to the known allelopathic potential of Capsicum.
Impact on Microbial Interactions within the Plant Environment
The secondary metabolites produced by plants can significantly influence the microbial communities on and around them, including pathogenic and beneficial microbes. Extracts from Capsicum species have demonstrated broad antimicrobial activity against various bacteria and fungi tandfonline.comtandfonline.com. These properties are often attributed to compounds like capsaicinoids and various phenolic compounds nih.gov.
While research specifically on this compound is scarce, one study provides a direct link between the broader class of capsianosides and antimicrobial activity. A fractionated extract from Capsicum annuum var. annuum that contained a capsianoside was found to have an inhibitory effect against the pathogenic bacterium Listeria monocytogenes nih.gov. This finding suggests that capsianosides, potentially including this compound, could play a role in defending the plant against microbial pathogens.
The surface and internal tissues of pepper plants host diverse bacterial communities, some of which may have antagonistic effects on pathogens researchgate.net. The chemical profile of the plant, including its array of capsianosides, likely helps shape this microbiome. However, the precise impact of this compound on the complex microbial interactions within the plant's environment, including its effects on beneficial endophytic or rhizosphere bacteria, remains an area for future investigation.
Evolutionary Aspects of Capsianoside Biosynthesis and Accumulation
The evolution of specialized metabolic pathways is a key driver of diversity in plant-environment interactions. The Solanaceae family, which includes Capsicum, is a model system for studying the evolution of chemical defenses, with well-documented pathways for metabolites like alkaloids and acylsugars researchgate.netnih.govnih.gov.
The biosynthesis of capsianosides, as acyclic diterpene glycosides, represents a distinct evolutionary trajectory within the pepper's chemical arsenal. Recent genetic studies have begun to unravel the basis of their production. A significant finding is the identification of a gene cluster containing eleven UDP-glycosyltransferases that are involved in the biosynthesis of monomeric capsianosides biorxiv.orgresearchgate.netresearchgate.net. UDP-glycosyltransferases are enzymes that add sugar moieties to a substrate, and the differential glycosylation of diterpenoids is a key step in creating the chemical diversity observed in capsianosides biorxiv.orgresearchgate.net.
The evolution of this gene cluster suggests that the ability to produce a diverse array of capsianosides has been under selection in the Capsicum lineage. This metabolic diversification likely provided an adaptive advantage, possibly by enhancing defense against a changing spectrum of herbivores and pathogens. The study of these biosynthetic genes provides a foundation for understanding how plants evolve novel chemical defenses and adapt to their ecological niches biorxiv.orgresearchgate.netresearchgate.net.
Q & A
Q. What strategies are effective for elucidating this compound’s role in flavonoid biosynthesis pathways?
- Methodological Answer : Combine genetic mapping (e.g., mQTL analysis) with metabolomic profiling of Capsicum species to identify loci associated with this compound accumulation . Enzyme inhibition assays (e.g., chalcone synthase or glycosyltransferases) and isotopic labeling (e.g., C-glucose) can trace precursor incorporation. CRISPR-Cas9 knockout models in plant tissues may clarify biosynthetic steps .
Q. How should researchers design experiments to investigate this compound’s pharmacokinetics in vivo?
- Methodological Answer : Administer radiolabeled C-Capsianoside VIII orally/intravenously to rodents, followed by LC-MS/MS quantification in plasma, urine, and tissues. Assess bioavailability via AUC (area under the curve) calculations. Bile duct cannulation can evaluate enterohepatic recirculation. Metabolite identification requires MS/MS fragmentation and comparison with synthetic standards .
Q. What computational approaches are suitable for predicting this compound’s molecular targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) against protein databases (PDB) to identify binding affinities. Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Pharmacophore modeling (LigandScout) and network pharmacology (STITCH, STRING) can predict off-target effects and pathway interactions .
Data Analysis and Reproducibility
Q. How can researchers address batch-to-batch variability in this compound extraction yields?
- Methodological Answer : Implement quality-by-design (QbD) principles: document extraction parameters (solvent ratio, temperature, time) using design-of-experiment (DoE) software (e.g., MODDE). Statistical process control (SPC) charts monitor yield consistency. Validate with ANOVA and Tukey’s HSD test to identify significant variability sources .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC/IC values (GraphPad Prism). For multi-factorial experiments, apply mixed-effects models (R, SAS). Include confidence intervals and effect sizes (Cohen’s d) to enhance interpretability .
Ethical and Literature-Review Considerations
Q. How to ensure ethical compliance when studying this compound in animal models?
Q. What systematic review strategies are effective for synthesizing this compound’s pharmacological data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
